(R)-3-苯基吗啉

描述

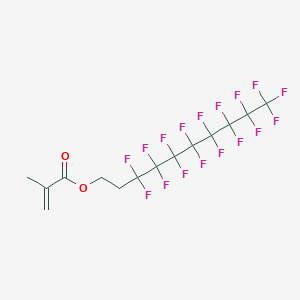

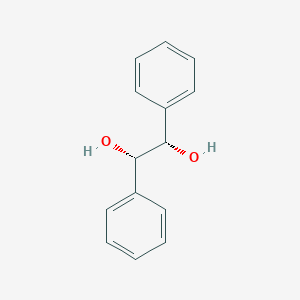

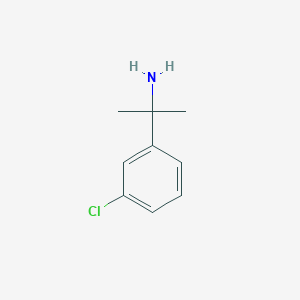

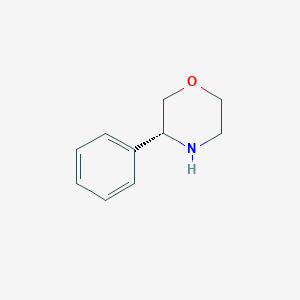

(R)-3-phenylmorpholine is a chiral compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The presence of the phenyl group attached to the morpholine ring suggests potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related morpholine derivatives has been explored in various studies. For instance, the direct synthesis of 3-acylindoles through a Rh(III)-catalyzed C-H activation and annulation cascade of N-phenylamidines with α-Cl ketones has been reported . This method demonstrates high regioselectivity and efficiency, which could be relevant for the synthesis of (R)-3-phenylmorpholine derivatives. Additionally, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate has been achieved through photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety, indicating the potential for stereoselective C-C bond formation in the synthesis of (R)-3-phenylmorpholine .

Molecular Structure Analysis

The molecular structure of compounds related to (R)-3-phenylmorpholine can be complex, as seen in the study of rhodium chemistry involving pyrazoles with phenoxyphenyl substituents . The study provides insights into the influence of substituents on the molecular structure, which could be extrapolated to the structural analysis of (R)-3-phenylmorpholine. The use of spectroscopic methods such as IR, 1H, and 13C NMR is crucial for understanding the molecular structure and dynamics of these compounds .

Chemical Reactions Analysis

The reactivity of chiral compounds similar to (R)-3-phenylmorpholine has been investigated, particularly in the context of cyclopalladated imines. For example, the reaction of (R)-1-phenylethyl-benzylidene-amine with Pd(OAc)2 leads to a dinuclear cyclopalladated compound, which further reacts with carbon monoxide to yield various products . This study highlights the potential chemical reactivity of (R)-3-phenylmorpholine in the presence of transition metals and its ability to undergo transformation into valuable compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-3-phenylmorpholine are not detailed in the provided papers, the studies do offer a glimpse into the properties of structurally related compounds. For instance, the optically pure form of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate suggests that (R)-3-phenylmorpholine could also be isolated in an optically active form, which is important for its potential applications in asymmetric synthesis . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the phenyl group and the chiral centers within the morpholine ring.

科学研究应用

新物质鉴定:McLaughlin 等人(2017 年)的一项研究探索了新精神活性物质 (NPS) 的鉴定,例如 3-氟苯甲吗嗪 (3-FPM),这是一种苯吗啉类似物。这项研究在法医学和药物监管方面具有重要意义,因为它有助于识别和区分市场上的新物质【McLaughlin 等人,2017】。

合成与表征:Farghaly 等人(2020 年)进行了一项研究,合成了与噻唑或formazan 部分连接的 N-苯基吗啉衍生物。这些化合物显示出与 DNA 结合的潜力,并表现出抗菌和抗癌活性,表明它们与药物化学和药物开发相关【Farghaly 等人,2020】。

配体争抢反应:Hormann-Arendt 和 Shaw(1990 年)研究了氰基(三烷基/三芳基膦)金(I)配合物的配体争抢反应,其中苯吗啉是研究的一部分。这项研究提供了对某些金配合物的反应和性质的见解,这在无机化学领域至关重要【Hormann-Arendt & Shaw,1990】。

化合物的分析表征:Wallach 等人(2016 年)描述了 N-烷基-芳基环己胺的合成和分析表征,这是一类包括苯吗啉的化合物。这项研究对于法医学中识别新的精神活性物质至关重要【Wallach 等人,2016】。

生物合成基因研究:在李等人(2018 年)的研究中,研究了参与加兰他敏生产的生物合成基因。苯吗啉是这项研究的一部分,这项研究对阿尔茨海默病药物的开发有影响【李等人,2018】。

化学合成和生物学特性:Murphy 等人(2020 年)合成了和表征了具有氮供体配体的铼 (I) 三羰基配合物,包括吗啉。这些配合物在生物医学领域具有潜在应用,例如成像、癌症治疗和杀菌用途【Murphy 等人,2020】。

环境科学应用:Chiou 等人(2018 年)探索了使用具有硅酸盐和苯基聚合物的磁性吸附剂(包括苯吗啉)来吸附罗丹明 B,这是一种对环境构成危害的染料。这项研究在环境科学中对于污染控制具有重要意义【Chiou 等人,2018】。

属性

IUPAC Name |

(3R)-3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXKVPCJBPNKI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313921 | |

| Record name | (3R)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-phenylmorpholine | |

CAS RN |

74572-03-5 | |

| Record name | (3R)-3-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。